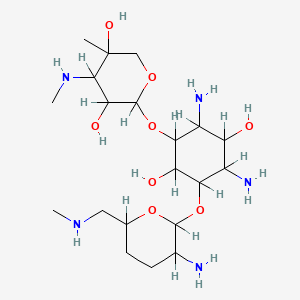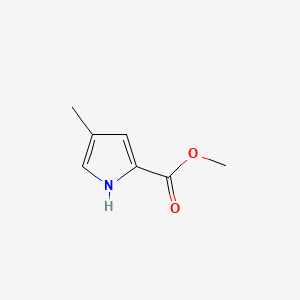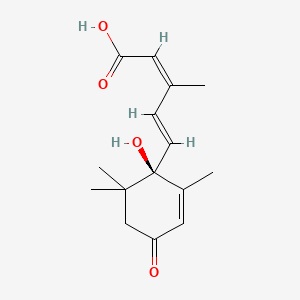
Abscisic acid
Overview
Description
Abscisic acid (ABA) is a plant hormone that plays a critical role in the growth and development of plants. It is involved in a wide range of physiological and biochemical processes, including seed germination, stress responses, leaf senescence, and stomatal closure. ABA is produced in response to environmental cues such as drought, cold, and salinity, and is involved in a variety of plant responses to these cues.
Scientific Research Applications
Plant Growth and Development
Abscisic acid (ABA) is a key phytohormone in plants, playing a crucial role in regulating various growth and developmental processes. It is involved in stomatal closure, cuticular wax accumulation, leaf senescence, bud dormancy, seed germination, osmotic regulation, and growth inhibition. ABA's role is particularly significant in the plant's response to abiotic and biotic stresses, mediated through transcriptional and posttranscriptional mechanisms (Chen et al., 2019).
Role in Plant Defense
ABA has a complex role in plant defense, particularly in response to biotic stress like pathogen attacks. It influences the plant's disease phenotype based on factors like ABA concentration, plant age, and pathogen lifestyle. The exact nature of its role in defense – whether positive or negative – is still under research, with data science approaches providing insights into this area (Stevens et al., 2022).
Water Stress Response in Plants
ABA plays a central role in plant response to water deficit by inducing stomatal closure, thus conserving water. Research on soybean showed that exogenous ABA application can induce osmotic adjustment, improve leaf water relations, and enhance water use efficiency. However, it may not necessarily benefit grain yield in water deficit conditions (He et al., 2019).
Influence on Cereal Stress Response
In cereals like wheat and barley, ABA is involved in tolerance mechanisms against common abiotic stresses such as drought, salinity, or extreme temperatures. However, it can also increase susceptibility to environmental stressors by accelerating senescence or inducing seed dormancy (Gietler et al., 2020).
Modulation of Water Use Efficiency
ABA signaling can be exploited to enhance water use efficiency (WUE) in plants. This involves modulating ABA responses, such as by overexpression of specific ABA receptors or deficiency of ABA coreceptors, to achieve higher water productivity without growth trade-offs (Yang et al., 2019).
Ripening and Quality of Non-Climacteric Fruits
ABA is a dominant regulator of ripening and quality in non-climacteric fruits, with strawberries being a key example. It regulates aspects like color, flavor development, and fruit softening. The understanding of ABA in strawberry ripening has contributed to broader insights into non-climacteric fruit ripening mechanisms (Li et al., 2022).
Influence on Sugar Metabolism in Fruits
Research on tomatoes has shown that exogenous ABA treatment can influence sugar metabolism, affecting aspects like fruit weight, sugar content, and enzyme activities involved in sugar processing, ultimately improving fruit quality (Hong-yun et al., 2021).
Drought Stress Tolerance in Maize
ABA plays a significant role in enhancing drought stress tolerance in maize. Exogenous ABA application can positively affect morphological, physiological, and biochemical parameters under drought conditions, improving plant growth characteristics and drought resistance (Ramya et al., 2022).
Tomato Fruit Quality Enhancement
ABA application in agriculture has shown promising results in improving tomato fruit quality parameters such as soluble solids, total and soluble pectins, titratable acidity, and flesh firmness, thereby enhancing the overall quality of the fruits (Balate et al., 2020).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Abscisic acid is a sesquiterpenoid plant hormone that interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of this compound is 9-cis-epoxycarotenoid dioxygenase, which catalyzes the cleavage of 9-cis-epoxycarotenoids to produce xanthoxin. Xanthoxin is then converted to this compound through a series of enzymatic reactions involving abscisic aldehyde oxidase and this compound 8’-hydroxylase This inhibition leads to the activation of SnRK2 kinases, which phosphorylate various downstream targets, including transcription factors and ion channels .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In guard cells, this compound triggers the closure of stomata by promoting the efflux of ions such as potassium and chloride, leading to a decrease in turgor pressure . This compound also induces the expression of stress-responsive genes, which encode proteins that protect cells from dehydration and other stress-related damages . Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in carbohydrate and lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PYR/PYL/RCAR receptors, which in turn inhibit protein phosphatase 2C enzymes. This inhibition releases SnRK2 kinases from suppression, allowing them to phosphorylate and activate various downstream targets . These targets include transcription factors that regulate the expression of stress-responsive genes and ion channels that control stomatal closure . This compound also modulates the activity of enzymes involved in its own biosynthesis and catabolism, creating a feedback loop that regulates its levels within the plant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and high temperatures . Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, leading to long-lasting effects on plant growth and stress tolerance . In vitro studies have demonstrated that this compound can maintain its activity for several days, while in vivo studies have shown that its effects can persist for weeks or even months .
Dosage Effects in Animal Models
While this compound is primarily studied in plants, some research has explored its effects in animal models. These studies have shown that the effects of this compound can vary with different dosages. At low doses, this compound has been found to have minimal effects on animal physiology . At higher doses, this compound can induce toxic effects, including oxidative stress and inflammation . Threshold effects have been observed, with significant physiological changes occurring only at doses above a certain threshold .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its own biosynthesis and catabolism. The biosynthesis of this compound begins with the cleavage of 9-cis-epoxycarotenoids by 9-cis-epoxycarotenoid dioxygenase to produce xanthoxin . Xanthoxin is then converted to this compound through a series of enzymatic reactions involving abscisic aldehyde oxidase and this compound 8’-hydroxylase . This compound is catabolized by this compound 8’-hydroxylase, which converts it to phaseic acid and dihydrophaseic acid . These metabolic pathways are regulated by various enzymes and cofactors, which modulate the levels of this compound within the plant .
Transport and Distribution
This compound is transported and distributed within cells and tissues through both passive diffusion and active transport mechanisms . It can move through the plant via the xylem and phloem, reaching various tissues and organs . This compound interacts with transporters such as ATP-binding cassette transporters, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues are influenced by its interactions with binding proteins and transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is found in various cellular compartments, including the cytosol, nucleus, and chloroplasts . Its localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments . For example, this compound can be transported into the nucleus, where it interacts with transcription factors to regulate gene expression . The activity of this compound is also influenced by its localization within the cell, as it can interact with different biomolecules in different compartments .
Properties
IUPAC Name |
(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-QHFMCZIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701033205 | |
| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14398-53-9, 21293-29-8 | |
| Record name | Abscisic acid, (-)-(2Z,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,4E)-5-[(1R)-1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701033205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABSCISIC ACID, (-)-(2Z,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7961S98F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abscisic acid interact with its target, and what are the downstream effects of this interaction?
A1: this compound interacts with a family of soluble PYR/PYL/RCAR receptors. [] This interaction inactivates type 2C protein phosphatases (PP2Cs), which act as negative regulators of ABA signaling. [] This inactivation allows the activation of downstream Snf1-related protein kinases (SnRK2s), triggering a phosphorylation cascade that ultimately leads to ABA-mediated responses, such as stomatal closure and gene expression. []
Q2: Can you elaborate on the role of protein phosphorylation in this compound signaling?
A2: this compound signaling involves a complex interplay of protein kinases and phosphatases. While PP2Cs act as negative regulators, SnRK2s, particularly SnRK2.2, -2.3, and -2.6, are positive regulators of ABA signaling. [] These kinases are activated through autophosphorylation upon ABA-induced PP2C inhibition. [] This phosphorylation cascade ultimately leads to the activation of downstream transcription factors, such as ABF2, which regulate the expression of ABA-responsive genes. []
Q3: Does this compound interact with other plant hormones?
A3: Yes, this compound interacts with other plant hormones, notably cytokinins. Studies suggest that cytokinins can antagonize this compound effects by enhancing its metabolism, promoting the conversion of this compound to phaseic acid, and potentially suppressing xanthoxal oxidation. []
Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?
A4: this compound has the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol. Spectroscopic data, such as IR and ORD, have been used to confirm the purity and identity of this compound isolated from plant sources. [, ]
Q5: How stable is this compound under different environmental conditions?
A5: this compound can be metabolized by plant tissues into various compounds, including phaseic acid, dihydrophaseic acid, and other polar metabolites. [, ] This metabolism can vary depending on the plant species, tissue type, and environmental conditions. For instance, cold stratification can lead to increased this compound metabolism in dormant ash seeds. []
Q6: Are there any specific methods or formulations to enhance the stability or bioavailability of this compound for research or application purposes?
A6: While the provided research does not delve into specific formulation strategies for this compound, studies often utilize solvents like aqueous acetone with Tween 20 for exogenous application. [] Further research is needed to explore targeted delivery methods and formulations that optimize its stability and bioavailability.
Q7: What are the primary physiological effects of this compound in plants?
A7: this compound plays a crucial role in regulating plant responses to various stresses, including drought, salinity, and extreme temperatures. [] One of its primary functions is regulating stomatal closure to reduce water loss during drought stress. [, ] It also influences seed dormancy and germination, often acting antagonistically with gibberellins. [, , ]
Q8: How does this compound contribute to plant adaptation to drought stress?
A8: this compound levels increase in response to drought stress, triggering a cascade of events that help plants conserve water and survive under low water conditions. [, ] This includes inducing stomatal closure to reduce transpiration, promoting root growth to enhance water uptake, and regulating the expression of stress-responsive genes involved in osmotic adjustment and detoxification of reactive oxygen species. [, , ]
Q9: What are some key genes involved in this compound biosynthesis and signaling?
A10: Several genes play crucial roles in this compound biosynthesis and signaling pathways. NCED genes are involved in the early steps of ABA biosynthesis. [, ] In ABA signaling, genes like ABI1 and ABI2 encode protein phosphatases that negatively regulate the pathway. [] Transcription factors like ABF2 and MYB96 are positive regulators, controlling the expression of downstream ABA-responsive genes. [, ]
Q10: What are some valuable research tools and techniques used to study this compound?
A11: Researchers employ various techniques to study this compound. These include: * Gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying this compound and its metabolites in plant tissues. [] * Liquid chromatography-mass spectrometry (LC-MS) for analyzing this compound levels and investigating its metabolic pathways. [] * Gene expression analysis (e.g., real-time PCR) to study the expression patterns of ABA-related genes under different conditions. [] * Genetic manipulation (e.g., overexpression, RNA interference) to investigate the functions of specific genes involved in this compound biosynthesis and signaling. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



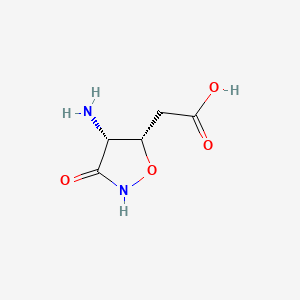
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

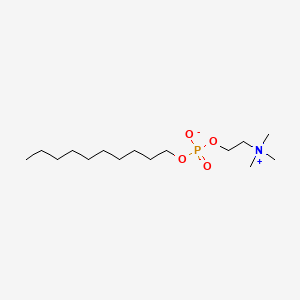
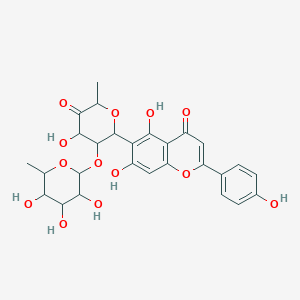
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)


